Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a nitro group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like sulfuric acid or acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Nucleophilic Addition: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Reduction: Formation of Ethyl 2-(5-methyl-4-amino-1H-pyrazol-1-yl)acetate.
Hydrolysis: Formation of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate:
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.
Properties
IUPAC Name |
ethyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)7(4-9-10)11(13)14/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINSRDZLQOIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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